8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid
Description
Chemical Structure and Properties 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid (CAS: 1009629-95-1) is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid substituent at the 6-position of the bicyclo[3.2.1]octane scaffold. The exo configuration of the carboxylic acid is explicitly noted in its nomenclature . Its molecular formula is C₁₃H₂₁NO₄ (MW: 255.31 g/mol), with applications as a pharmaceutical intermediate or building block in organic synthesis .
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-5-4-6-10(14)9(7-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
YDVUGRRGMKJDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric 1,3-Dipolar Cycloadditions
Hiroyuki Suga’s dual catalytic system, combining a chiral phosphoric acid with a copper(I) complex, enables the enantioselective [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes. This method constructs the bicyclic core with >95% ee, as demonstrated in the synthesis of analogous 8-azabicyclo[3.2.1]octanes. The ylide precursor, generated in situ from α-imino esters, reacts with methyl vinyl ketone derivatives under mild conditions (25°C, 24 h) to yield the bicyclic adduct. Subsequent hydrolysis of the ester group provides direct access to the carboxylic acid functionality.
Table 1: Optimization of 1,3-Dipolar Cycloaddition Conditions
| Catalyst System | Yield (%) | ee (%) | Reference |
|---|---|---|---|
| CPA/Cu(OTf)₂ | 82 | 96 | |
| Zn(OTf)₂/Chiral Bisoxazoline | 75 | 92 | |
| Rh₂(S-PTAD)₄ | 88 | 99 |
Transition Metal-Catalyzed Allylic Substitutions
Yan Zhang’s rhodium-catalyzed allylic arylation protocol offers a modular route to nortropane derivatives, which are structurally analogous to the target compound. Using [Rh(cod)Cl]₂ and a Josiphos-type ligand, allylic carbonates undergo asymmetric arylation with arylboronic acids, achieving up to 99% ee. The 6-carboxylic acid moiety is introduced via post-cyclization oxidation of a hydroxymethyl group installed at the C6 position.
Functionalization of the Bicyclic Core
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
Protection of the bridgehead nitrogen is critical to prevent undesired side reactions during subsequent transformations. Treatment of the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP (10 mol%) in dichloromethane at 0°C quantitatively installs the Boc group without epimerization. Alternative conditions using Boc₂O with triethylamine in THF at room temperature yield comparable results but require longer reaction times (12 h vs. 2 h).
Carboxylic Acid Installation at C6
The C6 carboxylic acid is typically introduced through one of three strategies:
- Oxidation of C6-Hydroxymethyl : Jones oxidation (CrO₃/H₂SO₄/acetone, 0°C) converts primary alcohols to carboxylic acids in 85–90% yield.
- Carbonylation Reactions : Palladium-catalyzed carbonylation of C6-bromide intermediates under CO (1 atm) in methanol/water affords the acid directly via a Koch-Haaf reaction.
- Nitrilase-Mediated Hydrolysis : Enantioselective hydrolysis of C6-nitrile precursors using immobilized nitrilase yields (R)-configured acids with 98% ee.
Integrated Synthetic Routes
Route A: Cycloaddition-Oxidation-Protection Sequence
- Cycloaddition : Azomethine ylide formation from L-proline methyl ester and benzaldehyde, followed by [3+2] cycloaddition with ethyl acrylate (72% yield, 94% ee).
- Oxidation : Ozonolysis of the exocyclic double bond and subsequent Jones oxidation to install the carboxylic acid (80% over two steps).
- Boc Protection : Reaction with Boc₂O/DMAP to afford the final product (95% yield).
Table 2: Comparative Analysis of Synthetic Routes
| Route | Key Step | Total Yield (%) | ee (%) |
|---|---|---|---|
| A | Cycloaddition/Oxidation | 55 | 94 |
| B | Allylic Arylation | 62 | 99 |
| C | Dearomative Cyclization | 48 | 91 |
Route B: Rhodium-Catalyzed Asymmetric Allylic Arylation
This method, adapted from Zhang’s 2022 work, begins with a chiral Rh catalyst-mediated coupling of 8-azabicyclo[3.2.1]oct-6-en-3-yl carbonate with phenylboronic acid, followed by dihydroxylation and oxidative cleavage to install the acid. The Boc group is introduced prior to the oxidation step to prevent side reactions at the nitrogen.
Stereochemical Considerations
The bridgehead nitrogen’s configuration critically influences the molecule’s biological activity. X-ray crystallographic studies of intermediates (e.g., 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-one) confirm that cycloaddition and allylic substitution methods reliably control stereochemistry. NMR-based configurational analysis using NOE correlations and J-coupling constants provides rapid assessment of enantiopurity.
Scalability and Industrial Applications
Kilogram-scale production employs Route B due to its superior enantioselectivity and tolerance for diverse boronic acid coupling partners. Process intensification strategies, including continuous flow ozonolysis and enzymatic resolution, reduce production costs by 40% compared to batch methods.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the secondary amine. Its removal enables further functionalization of the nitrogen atom:
Reaction Conditions
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
-
Temperature : Room temperature to 40°C.
-
Outcome : Yields the free amine (8-azabicyclo[3.2.1]octane-6-carboxylic acid) with >90% efficiency.
| Parameter | Details |
|---|---|
| Typical Reagents | TFA (20–50% v/v) or HCl (4M in dioxane) |
| Reaction Time | 1–4 hours |
| Applications | Intermediate for peptide coupling or bioactive molecule synthesis . |
This step is critical for generating derivatives with free amines, which are pivotal in neuropharmacological applications .
Amide Bond Formation
The carboxylic acid group undergoes amidation, a reaction central to drug design:
Reaction Conditions
-
Coupling Agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
-
Yield : 70–85% under optimized conditions.
| Parameter | Details |
|---|---|
| Activation Time | 30–60 minutes |
| Nucleophiles | Primary/secondary amines, aryl hydrazines |
| Applications | Synthesis of analgesics and monoamine reuptake inhibitors . |
For example, coupling with dopamine derivatives produces compounds with enhanced blood-brain barrier permeability .
Esterification
The carboxylic acid is esterified to improve lipophilicity or modulate bioavailability:
Reaction Conditions
-
Reagents : Alcohols (e.g., methanol, ethanol) with catalytic H₂SO₄ or HCl gas.
-
Temperature : Reflux (60–80°C).
-
Yield : 80–95%.
| Parameter | Details |
|---|---|
| Catalyst | H₂SO₄ (0.1–1% v/v) |
| Reaction Time | 4–12 hours |
| Applications | Prodrug development or intermediates for chiral synthesis. |
Methyl and ethyl esters are common precursors for further transformations.
Decarboxylation
Thermal decarboxylation eliminates the carboxylic acid group:
Reaction Conditions
-
Temperature : 150–200°C under inert atmosphere (N₂ or Ar).
-
Solvent : Xylene or toluene.
-
Outcome : Forms 8-azabicyclo[3.2.1]octane derivatives with retained Boc protection.
| Parameter | Details |
|---|---|
| Byproduct | CO₂ |
| Yield | 60–75% |
| Applications | Synthesis of simplified analogs for structure-activity studies . |
Oxidation of the Bicyclic Framework
The bridgehead carbon undergoes oxidation to introduce ketone functionalities:
Reaction Conditions
-
Oxidizing Agents : KMnO₄ in acidic media or CrO₃.
-
Temperature : 0–25°C.
-
Yield : 50–65%.
| Parameter | Details |
|---|---|
| Product | 8-Boc-6-keto-8-azabicyclo[3.2.1]octane |
| Applications | Intermediate for heterocyclic compound synthesis . |
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Yield (%) |
|---|---|---|---|
| Boc Deprotection | TFA/DCM (1:1), 25°C, 2h | Free amine | 92 |
| Amidation | EDC/HOBt, DMF, 25°C, 12h | N-substituted amide | 78 |
| Esterification | MeOH/H₂SO₄, reflux, 6h | Methyl ester | 88 |
| Decarboxylation | Xylene, 180°C, 3h | Boc-protected bicyclic amine | 68 |
| Oxidation | KMnO₄/H₂SO₄, 0°C, 4h | Bridgehead ketone | 58 |
Mechanistic Insights
-
Boc Deprotection : Acidic cleavage proceeds via protonation of the carbamate oxygen, followed by tert-butyl cation elimination.
-
Amidation : EDC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with amines to form amides.
-
Decarboxylation : Proceeds through a six-membered transition state, releasing CO₂ and generating a stabilized carbocation.
Scientific Research Applications
8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid involves its interaction with various molecular targets, primarily through its functional groups. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amine group, which can then participate in further chemical reactions. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic Acid (CAS: 1159826-74-0)
- Key Difference : The carboxylic acid group is located at the 3-position instead of 6.
- Synthesis: Prepared via distinct catalytic routes, such as metal-mediated oxidation in acetonitrile/ethyl acetate mixtures, differing from the 6-carboxylic acid derivative . Availability: Available at 95% purity (e.g., Combi-Blocks QE-0033), unlike the discontinued 6-carboxy variant .
(3-endo)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic Acid
Functional Group Variations
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 185099-67-6)
- Key Difference : Replaces the carboxylic acid with a benzyl ester and introduces a ketone at the 3-position.
- Impact :
tert-Butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 2166677-03-6)
Derivatives with Additional Substituents
2,8-Bis(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6,7-dicarboxylic Acid
- Key Difference : Dual Boc groups and dicarboxylic acids at positions 6 and 7.
- Impact: Molecular Weight: Higher MW (C₁₉H₂₈N₂O₈) increases complexity in purification and characterization . Applications: Potential use in multivalent ligand design for receptor targeting .
8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic Acid 8-tert-butyl Ester 3-Ethyl Ester
Unprotected Analogs
(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic Acid (CAS: 98426-33-6)
- Key Difference : Lacks the Boc protecting group.
- Impact :
- Reactivity : The free amine is prone to oxidation or unwanted reactions, limiting its utility in peptide synthesis without protection .
Biological Activity
8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid, commonly referred to as 8-Boc-8-azabicyclo[3.2.1]octane-6-carboxylic acid, is a bicyclic compound that has garnered attention in pharmaceutical and biochemical research for its diverse biological activities. This article explores its biological properties, applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- CAS Number : 1159826-74-0
Biological Activity
The compound exhibits several notable biological activities, primarily related to its role as an intermediate in pharmaceutical synthesis and its potential therapeutic applications.
1. Pharmaceutical Development
8-Boc-8-azabicyclo[3.2.1]octane-6-carboxylic acid is utilized in the synthesis of various pharmaceuticals, particularly those targeting pain relief and inflammation reduction. It serves as a key building block in the development of analgesics and anti-inflammatory drugs, enhancing their efficacy while minimizing side effects .
2. Neuroscience Research
Research indicates that this compound plays a significant role in studies related to neurotransmitter systems, aiding in the understanding of cognitive functions and potential treatments for neurological disorders . Its structural properties allow for interactions with various receptors and enzymes involved in neurobiology.
3. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives of this compound, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, compounds synthesized from the bicyclic structure exhibit potent antibacterial activity with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria .
Research Findings
Several case studies have demonstrated the efficacy of 8-Boc-8-azabicyclo[3.2.1]octane-6-carboxylic acid in various applications:
Case Studies
- Antibacterial Efficacy : A study published in a medical chemistry journal explored the dual inhibition of bacterial topoisomerases by derivatives of this bicyclic compound, showing promising results against resistant bacterial strains .
- Pharmacological Applications : Another research focused on the synthesis of novel analgesics using this compound as a core structure, demonstrating enhanced efficacy compared to traditional pain management drugs .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid?
- Methodology : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the secondary amine in the azabicyclo[3.2.1]octane scaffold, followed by regioselective functionalization at the 6-position. For example, carboxylation can be achieved via palladium-catalyzed carbonylation or hydrolysis of nitrile intermediates. Purification often employs recrystallization or column chromatography under inert conditions to preserve Boc-group integrity .
Q. What spectroscopic techniques are optimal for characterizing this compound and verifying regiochemistry?
- Methodology :
- 1H/13C NMR : Key for confirming the bicyclic structure and Boc-group placement. Distinctive shifts include δ ~1.4 ppm (Boc methyl groups) and δ ~4.0–5.0 ppm (bridgehead protons) .
- IR Spectroscopy : Confirms carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for bicyclic systems .
Q. What are the primary biological targets of azabicyclo[3.2.1]octane derivatives in drug discovery?
- Applications : Derivatives of this scaffold are investigated as inhibitors of monoamine transporters (e.g., serotonin, dopamine) due to structural mimicry of tropane alkaloids. Recent studies also highlight activity against long-chain fatty acid elongase 6 (ELOVL6) , a metabolic enzyme implicated in obesity and diabetes .
Advanced Research Questions
Q. How does the Boc group influence the stability and reactivity of the azabicyclo core under acidic or basic conditions?
- Mechanistic Insight : The Boc group enhances solubility in organic solvents and protects the amine during synthesis. However, under strong acids (e.g., TFA), it undergoes cleavage, regenerating the free amine. Stability studies (e.g., TGA/DSC) show decomposition >150°C, with optimal storage at 2–8°C in anhydrous environments .
- Contradictions : While notes stability under "recommended conditions," demonstrates acid-promoted retro-Mannich reactions in related compounds, suggesting careful pH control is critical .
Q. What challenges arise in achieving regioselective functionalization of the azabicyclo[3.2.1]octane scaffold?
- Experimental Design : Steric hindrance at bridgehead positions (C6 vs. C3) complicates functionalization. Computational modeling (DFT) and directing groups (e.g., boronates) improve selectivity. For example, carboxylation at C6 is favored due to reduced steric bulk compared to C3 .
- Data Analysis : Conflicting regioselectivity reports in literature may stem from solvent polarity or catalyst choice (e.g., Pd(PPh3)4 vs. Pd(OAc)2) .
Q. How do structural modifications at the 6-carboxylic acid position affect binding to neurological targets?
- Methodology :
- SAR Studies : Converting the carboxylic acid to amides or esters alters pharmacokinetics. For instance, ester derivatives show improved blood-brain barrier penetration but reduced in vitro potency .
- Docking Simulations : Hydrogen bonding between the carboxylate and transporter residues (e.g., SERT Tyr-95) correlates with affinity. Methylation at C6 diminishes binding by ~50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
